[4-(dimethylphosphoryl)phenyl]boronic acid [4-(dimethylphosphoryl)phenyl]boronic acid
Brand Name: Vulcanchem
CAS No.: 1376932-77-2
VCID: VC11466412
InChI: InChI=1S/C8H12BO3P/c1-13(2,12)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,1-2H3
SMILES:
Molecular Formula: C8H12BO3P
Molecular Weight: 197.97 g/mol

[4-(dimethylphosphoryl)phenyl]boronic acid

CAS No.: 1376932-77-2

Cat. No.: VC11466412

Molecular Formula: C8H12BO3P

Molecular Weight: 197.97 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

[4-(dimethylphosphoryl)phenyl]boronic acid - 1376932-77-2

Specification

CAS No. 1376932-77-2
Molecular Formula C8H12BO3P
Molecular Weight 197.97 g/mol
IUPAC Name (4-dimethylphosphorylphenyl)boronic acid
Standard InChI InChI=1S/C8H12BO3P/c1-13(2,12)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,1-2H3
Standard InChI Key RKAQFJAWJNLUCL-UHFFFAOYSA-N
Canonical SMILES B(C1=CC=C(C=C1)P(=O)(C)C)(O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

[4-(Dimethylphosphoryl)phenyl]boronic acid (systematic name: 4-(dimethylphosphoryl)benzeneboronic acid) is characterized by a benzene ring substituted at the para position with a boronic acid group (-B(OH)₂) and a dimethylphosphoryl group (-PO(OCH₃)₂). The IUPAC nomenclature derives from the positional arrangement of these functional groups, which confer distinct electronic and steric properties to the molecule.

The molecular formula is C₈H₁₂BKO₅P (assuming potassium stabilization of the boronate), with a molecular weight of 273.06 g/mol (calculated). The phosphoryl group introduces strong electron-withdrawing effects, while the boronic acid moiety enables covalent interactions with diols and other nucleophiles, a hallmark of boronic acid chemistry .

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous compounds provide reference points:

  • ¹H NMR: The aromatic protons of the phenyl ring are expected to resonate as a doublet (J = 8–10 Hz) at δ 7.6–8.1 ppm due to deshielding by the phosphoryl group. The dimethyl phosphoryl methyl groups would appear as a singlet at δ 3.6–3.8 ppm .

  • ³¹P NMR: The phosphoryl phosphorus atom typically resonates at δ 20–25 ppm, consistent with dimethyl phosphonate derivatives .

  • ¹¹B NMR: The boronic acid group exhibits a peak at δ 28–32 ppm, characteristic of arylboronic acids .

Synthetic Methodologies

Grignard-Based Boronation

A plausible synthesis route adapts methodologies from 2,4,6-trimethylphenylboronic acid production :

  • Bromination: 4-Bromophenyl dimethylphosphinate is synthesized via Arbuzov reaction between 4-bromophenylphosphonic dichloride and methanol.

  • Grignard Formation: Reacting the bromide with magnesium in tetrahydrofuran (THF) generates the corresponding Grignard reagent.

  • Boronation: Quenching the Grignard reagent with trimethyl borate at -78°C, followed by acidic workup, yields the target boronic acid (Fig. 1).

Reaction Scheme

4-BrC₆H₄PO(OCH₃)₂THFMg4-MgBrC₆H₄PO(OCH₃)₂-78°CB(OCH₃)₃4-B(OH)₂C₆H₄PO(OCH₃)₂\text{4-BrC₆H₄PO(OCH₃)₂} \xrightarrow[\text{THF}]{\text{Mg}} \text{4-MgBrC₆H₄PO(OCH₃)₂} \xrightarrow[\text{-78°C}]{\text{B(OCH₃)₃}} \text{4-B(OH)₂C₆H₄PO(OCH₃)₂}

This method mirrors the two-stage procedure used for trimethylphenylboronic acid synthesis, achieving yields up to 85% under optimized conditions .

Alternative Pathways

  • Miyaura Borylation: Palladium-catalyzed cross-coupling of 4-bromophenyl dimethylphosphinate with bis(pinacolato)diboron (B₂pin₂) could provide a transition-metal-mediated route.

  • Direct Phosphorylation: Post-functionalization of 4-boronophenylboronic acid with dimethyl chlorophosphate offers another potential pathway, though steric hindrance may limit efficiency.

Physicochemical Properties

Thermodynamic Parameters

Estimated properties based on structural analogs :

PropertyValue
Density1.3–1.4 g/cm³
Melting Point180–190°C (decomp.)
Water Solubility5–10 mg/mL (pH-dependent)
logP (Octanol-Water)0.8–1.2

The phosphoryl group enhances thermal stability compared to simple phenylboronic acids (e.g., phenylboronic acid decomposes at 160°C) , while the boronic acid moiety contributes to pH-dependent solubility.

Reactivity Profile

  • Boronate Ester Formation: Reacts with 1,2- and 1,3-diols to form cyclic esters, critical for sensing applications.

  • Suzuki-Miyaura Coupling: Participates in cross-coupling reactions with aryl halides, though the electron-withdrawing phosphoryl group may reduce reactivity compared to electron-rich arylboronic acids .

  • Acid-Base Behavior: The boronic acid (pKa ≈ 8.5) and phosphoryl (pKa ≈ 1.5) groups create a zwitterionic structure at physiological pH.

Biological and Materials Science Applications

Enzyme Inhibition

Phenylboronic acids demonstrate inhibitory activity against serine β-lactamases (SBLs), with substituent positioning critically affecting efficacy . The phosphoryl group in [4-(dimethylphosphoryl)phenyl]boronic acid may:

  • Enhance binding to the β-lactam carboxylate pocket via electrostatic interactions

  • Improve metabolic stability compared to carboxylated analogs

Table 1: Hypothetical Inhibition Parameters vs. Class A SBLs

CompoundIC₅₀ (μM)Ki (μM)
Phenylboronic acid 4522
2-Carboxyphenylboronic acid 125.8
[4-(Dimethylphosphoryl)phenyl]boronic acid*8–153–7

*Estimated based on structural analogs

Drug Delivery Systems

Boronic acid-rich dendrimers efficiently transport proteins into cells . The phosphoryl moiety in [4-(dimethylphosphoryl)phenyl]boronic acid could:

  • Augment binding to glycoprotein surfaces via multivalent interactions

  • Stabilize nanoparticle formulations through phosphate-TRIS buffer interactions

Case Study: A dendrimer with 32 surface boronic acid groups achieved 90% protein delivery efficiency . Incorporating phosphoryl groups may further enhance endosomal escape through proton sponge effects.

Sensor Development

The compound's dual functionality enables applications in:

  • Glucose Sensing: Boronic acid-diol binding coupled with phosphoryl group-mediated signal transduction

  • Metal Ion Detection: Phosphoryl groups chelate heavy metals (e.g., Pb²⁺, Hg²⁺), while boronic acids report binding via fluorescence quenching

Future Research Directions

  • Crystallographic Studies: X-ray analysis of enzyme-inhibitor complexes to optimize binding interactions

  • Polymer Synthesis: Incorporation into boronate ester-based hydrogels for controlled drug release

  • Catalysis: Exploration as a ligand in asymmetric catalysis leveraging P-B synergistic effects

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